dibenzo[a,h]phenazine
Overview
Description
dibenzo[a,h]phenazine is a heterocyclic aromatic compound that belongs to the phenazine family. Phenazines are known for their diverse range of biological properties and applications in various fields such as organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,h]phenazine typically involves the condensation of 1,2-diaminobenzene with phenanthrenequinone in the presence of an acid catalyst. One common method involves refluxing 1,2-diaminobenzene with phenanthrenequinone in glacial acetic acid for a few hours . Another approach includes oxidative cyclization of 1,2-diaminobenzene with diphenylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
dibenzo[a,h]phenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-di-N-oxide.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, phenazine-di-N-oxide, and reduced phenazine derivatives .
Scientific Research Applications
dibenzo[a,h]phenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dibenzo[a,h]phenazine involves its interaction with molecular targets and pathways. In biological systems, it can generate reactive oxygen species (ROS) that lead to oxidative stress and cell death . In electronic applications, its photophysical properties, such as fluorescence and intersystem crossing, play a crucial role in its function .
Comparison with Similar Compounds
Similar Compounds
DIBENZO(a,c)PHENAZINE: Another phenazine derivative with similar structural properties but different photophysical characteristics.
Phenanthrazine: Known for its applications in organic electronics and photonics.
Phenanthro-9’,10’2,3-quinoxaline: Used in the development of fluorescent probes and sensors.
Uniqueness
dibenzo[a,h]phenazine is unique due to its specific structural arrangement, which imparts distinct photophysical properties. This makes it particularly suitable for applications in OLEDs and other electronic devices where efficient light emission and energy transfer are crucial .
Biological Activity
Dibenzo[a,h]phenazine is a polycyclic aromatic compound that belongs to the phenazine family, known for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Overview of this compound
This compound features a fused structure consisting of two benzene rings and a phenazine moiety, which contributes to its unique chemical properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrates significant effectiveness against various bacterial strains.
- Antitumor Activity : Exhibits cytotoxic effects on cancer cell lines.
- Antiparasitic Effects : Shows potential in treating parasitic infections.
- Neuroprotective Properties : May provide protection against neurodegenerative diseases.
The biological activities of this compound are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- DNA Intercalation : this compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it has been tested against:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 mg/mL |
Escherichia coli | 5 mg/mL |
Pseudomonas aeruginosa | 3 mg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially given the rise of antibiotic-resistant strains .
Antitumor Activity
This compound has shown potent antitumor activity in vitro. For example:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer)
- IC50 Values :
- A549: 488.7 nM
- MDA-MB-231: 458.6 nM
The mechanism involves inducing G1 cell cycle arrest and apoptosis through the mitochondrial pathway, characterized by the activation of caspase-3 and downregulation of Bcl-2 .
Case Studies
- Study on Antimicrobial Efficacy : A study isolated this compound from Streptomyces spp., demonstrating its effectiveness against Staphylococcus aureus, with MIC values significantly lower than those of conventional antibiotics .
- Anticancer Research : Another investigation focused on its anticancer properties revealed that treatment with this compound led to substantial cell death in leukemia cell lines, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-3-7-15-13(5-1)9-11-17-19(15)21-18-12-10-14-6-2-4-8-16(14)20(18)22-17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGTHBSULHLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C=CC5=CC=CC=C5C4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177117 | |
Record name | Dibenz(a,h)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226-47-1 | |
Record name | Dibenzo[a,h]phenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenz(a,h)phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz(a,h)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(A,H)PHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FCO10CTGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.